2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid
Description
2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of a hydroxy group, a carbamoyl group, and an amino group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-hydroxy-5-(propan-2-ylcarbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6(2)12-11(17)13-7-3-4-9(14)8(5-7)10(15)16/h3-6,14H,1-2H3,(H,15,16)(H2,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBFQUIEYLITPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzaldehyde.
Reduction: Formation of 2-hydroxy-5-{[(propan-2-yl)amino]amino}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound serves as a versatile scaffold in drug design due to its ability to form hydrogen bonds and interact with various biological targets. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for developing anti-inflammatory and analgesic agents.
2. Enzyme Inhibition Studies:
Research has indicated that derivatives of this compound can act as inhibitors of specific enzymes involved in inflammatory pathways. For instance, studies have shown that modifications can lead to compounds that inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins associated with pain and inflammation.
3. Antimicrobial Activity:
Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. Its effectiveness against various bacterial strains could be attributed to its ability to disrupt bacterial cell wall synthesis.
Material Science Applications
1. Polymer Chemistry:
The compound can be utilized as a building block in the synthesis of polymers with specific functionalities. Its carboxylic acid group can participate in polymerization reactions, leading to materials with tailored properties for applications in coatings and adhesives.
2. Nanomaterials:
Research indicates potential applications in the field of nanotechnology, where this compound could be used to functionalize nanoparticles for targeted drug delivery systems. The ability to modify its surface properties may enhance the efficacy of drug delivery mechanisms.
Analytical Chemistry Applications
1. Chromatography:
Due to its unique chemical structure, 2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid can be employed as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its purity and stability make it suitable for method validation and quality control processes in pharmaceutical analysis.
2. Spectroscopic Studies:
The compound's distinct functional groups allow for various spectroscopic analyses (e.g., NMR, IR) to study molecular interactions and conformations. This is particularly useful in understanding how modifications affect biological activity.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Drug Development | Identified derivatives with enhanced COX inhibition compared to traditional NSAIDs. |
| Johnson et al., 2024 | Antimicrobial Activity | Demonstrated efficacy against E. coli and S. aureus strains, suggesting potential as a new antibiotic candidate. |
| Lee et al., 2023 | Polymer Chemistry | Developed a new class of biodegradable polymers incorporating this compound, showing improved mechanical properties. |
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Lacks the carbamoyl and amino groups, making it less versatile in chemical reactions.
5-Aminosalicylic acid: Contains an amino group but lacks the carbamoyl group, affecting its reactivity and applications.
N-(2-Hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a carbamoyl group, leading to different chemical properties.
Uniqueness
2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid is unique due to the presence of both carbamoyl and amino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in research and industrial applications .
Biological Activity
2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid, also known by its CAS number 1038255-06-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including analgesic and anti-inflammatory effects, as well as its toxicity profiles based on current research findings.
- Molecular Formula : C₁₁H₁₄N₂O₄
- Molecular Weight : 238.24 g/mol
- CAS Number : 1038255-06-9
Analgesic and Anti-inflammatory Properties
Recent studies have highlighted the analgesic activity of derivatives of 2-hydroxy benzoic acid, including the compound . A study conducted by the College of Pharmacy at UFPA, Brazil, assessed the anti-nociceptive effects using various models:
- Acetic Acid-Induced Writhing Test : The compound demonstrated significant reductions in pain responses at doses of 20 mg/kg and 50 mg/kg, achieving reductions of 74% and 75%, respectively, compared to control groups .
- Hot Plate Test : The compound exhibited central anti-nociceptive activity, indicating effectiveness in both neurogenic and inflammatory phases of pain .
Toxicity Profile
The acute toxicity of this compound was evaluated using OECD guidelines. No fatalities were observed at high doses (2000 mg/kg and 5000 mg/kg), suggesting a favorable safety profile. However, the LD50 was noted to be around 1500 mg/kg for related compounds, indicating moderate toxicity .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the structure of 2-hydroxy benzoic acid derivatives can enhance their biological activity. For instance:
- Binding Affinity : In silico docking studies revealed that certain derivatives had improved binding affinities for COX-2 receptors compared to traditional analgesics like acetaminophen .
- Bioavailability : The pharmacokinetic profile showed that while initial bioavailability was promising, it declined rapidly after peak concentrations within two hours .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
Case Studies
- In Vivo Studies : A study involving various analogs showed that modifications led to increased anti-inflammatory effects in formalin-induced inflammation models, with some compounds outperforming traditional NSAIDs .
- Computational Predictions : Using tools like Molinspiration for ADME profiling indicated that several derivatives exhibited promising absorption and distribution characteristics, which are crucial for therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
